Thiazol-2-YL-acetonitrile
Overview
Description
Thiazol-2-YL-acetonitrile is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The compound is a brown solid and has a molecular weight of 124.17 .
Synthesis Analysis
The synthesis of Thiazol-2-YL-acetonitrile and its derivatives often involves coupling reactions with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring in Thiazol-2-YL-acetonitrile is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including Thiazol-2-YL-acetonitrile, have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities are often attributed to the unique chemical reactivity of the thiazole ring .Physical And Chemical Properties Analysis
Thiazol-2-YL-acetonitrile is a brown solid . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anti-Tubercular Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been synthesized for use as anti-tubercular compounds . These compounds have shown in vitro and in vivo activity against tuberculosis .
- Methods of Application : Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antimicrobial, Antiprotozoal, and Antitumor Activity
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Thiazole and bisthiazole derivatives have been synthesized and studied for their antimicrobial, antiprotozoal, and antitumor activity .
- Methods of Application : The review provides an overview of different methods for the synthesis of thiazole and bisthiazole derivatives .
- Results : Various compounds bearing a thiazole and bisthiazole moiety have shown promising antibacterial, antifungal, antiprotozoal, and antitumor activity .
Anti-Inflammatory and Analgesic Activity
- Scientific Field : Pharmacology
- Application Summary : Certain Thiazole derivatives have been synthesized and studied for their potential anti-inflammatory and analgesic activities .
- Methods of Application : The specific methods of synthesis and application can vary, but typically involve organic synthesis techniques .
- Results : Among the tested compounds, some showed significant analgesic and anti-inflammatory activities .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Thiazole derivatives have been studied for their potential antiviral activities .
- Methods of Application : The specific methods of synthesis and application can vary, but typically involve organic synthesis techniques .
- Results : Various compounds bearing a thiazole moiety have shown promising antiviral activity .
Anti-Diabetic Activity
- Scientific Field : Endocrinology
- Application Summary : Certain Thiazole derivatives have been synthesized and studied for their potential anti-diabetic activities .
- Methods of Application : The specific methods of synthesis and application can vary, but typically involve organic synthesis techniques .
- Results : Among the tested compounds, some showed significant anti-diabetic activities .
Safety And Hazards
While specific safety and hazards information for Thiazol-2-YL-acetonitrile is not available, general precautions for handling similar compounds include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Future Directions
Research on thiazole derivatives, including Thiazol-2-YL-acetonitrile, is ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole moiety has been an important heterocycle in the world of chemistry for many decades, and it continues to contribute to the development of various drugs and biologically active agents .
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBGFCHJCWNVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406765 | |
Record name | THIAZOL-2-YL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-2-YL-acetonitrile | |
CAS RN |
101010-74-6 | |
Record name | THIAZOL-2-YL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.